

Spectroscopic Data of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	(1S,3R)-3-Aminocyclohexanecarboxylic Acid
Cat. No.:	B1241999

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino acid, **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
3.19–3.26	m	1H	CH-NH ₂
2.16–2.28	m	2H	Cyclohexyl CH
1.89–2.03	m	3H	Cyclohexyl CH ₂
1.27–1.50	m	4H	Cyclohexyl CH ₂

Solvent: D₂O, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
183.96	C=O (Carboxylic Acid)
49.91	CH-COOH
45.02	CH-NH ₂
33.55	Cyclohexyl CH ₂
29.89	Cyclohexyl CH ₂
28.48	Cyclohexyl CH ₂
23.30	Cyclohexyl CH ₂

Solvent: D₂O, Frequency: 75 MHz[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Molecular Formula	C ₇ H ₁₃ NO ₂
Calculated Mass [M-H] ⁻	142.0863
Found Mass [M-H] ⁻	142.0859

[\[1\]](#)

Table 4: Representative Infrared (IR) Spectroscopic Data

While a specific experimental spectrum for **(1S,3R)-3-Aminocyclohexanecarboxylic Acid** is not readily available, the following table outlines the expected characteristic absorption bands based on its functional groups (carboxylic acid and amine).

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (from carboxylic acid, hydrogen-bonded)
3500-3300	Medium	N-H stretch (from primary amine)
2950-2850	Medium to Strong	C-H stretch (from cyclohexyl group)
1760-1690	Strong	C=O stretch (from carboxylic acid)
1640-1550	Medium to Strong	N-H bend (from primary amine)
1470-1450	Medium	C-H bend (from cyclohexyl group)
1320-1210	Strong	C-O stretch (from carboxylic acid)
950-910	Medium, Broad	O-H bend (out-of-plane, from carboxylic acid)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**.

Instrumentation: A 300 MHz NMR spectrometer was utilized for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR analysis.[1]

Sample Preparation:

- A sample of **(1S,3R)-3-Aminocyclohexanecarboxylic Acid** was dissolved in Deuterium Oxide (D₂O).
- The solution was transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Frequency: 300 MHz
- Solvent: D₂O
- Number of Scans: Typically 16-64 scans for a clear spectrum.
- Relaxation Delay: 1-2 seconds.
- Pulse Width: Calibrated for a 90° pulse.

¹³C NMR Acquisition Parameters:

- Frequency: 75 MHz
- Solvent: D₂O
- Number of Scans: Typically 1024 or more scans due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Pulse Program: A standard single-pulse experiment with proton decoupling.

Data Processing:

- The raw data (Free Induction Decay - FID) was Fourier transformed.
- Phase and baseline corrections were applied to the resulting spectrum.

- Chemical shifts were referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**.

Instrumentation: A high-resolution mass spectrometer, likely an Orbitrap or FT-ICR instrument, was used.

Sample Preparation:

- A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or a basic solvent for negative ion mode).
- The solution was introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Acquisition Parameters (Negative Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI).
- Mass Analyzer: Set to a high-resolution mode.
- Scan Range: A range encompassing the expected m/z of the deprotonated molecule (e.g., m/z 50-500).
- Capillary Voltage: Typically 2.5-3.5 kV.
- Sheath Gas and Auxiliary Gas Flow Rates: Optimized for stable spray and ion desolvation.

Data Analysis:

- The acquired high-resolution mass spectrum was analyzed to identify the peak corresponding to the deprotonated molecule $[M-H]^-$.

- The measured accurate mass was compared to the theoretically calculated mass for the molecular formula $C_7H_{12}NO_2$ to confirm the elemental composition.[\[1\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

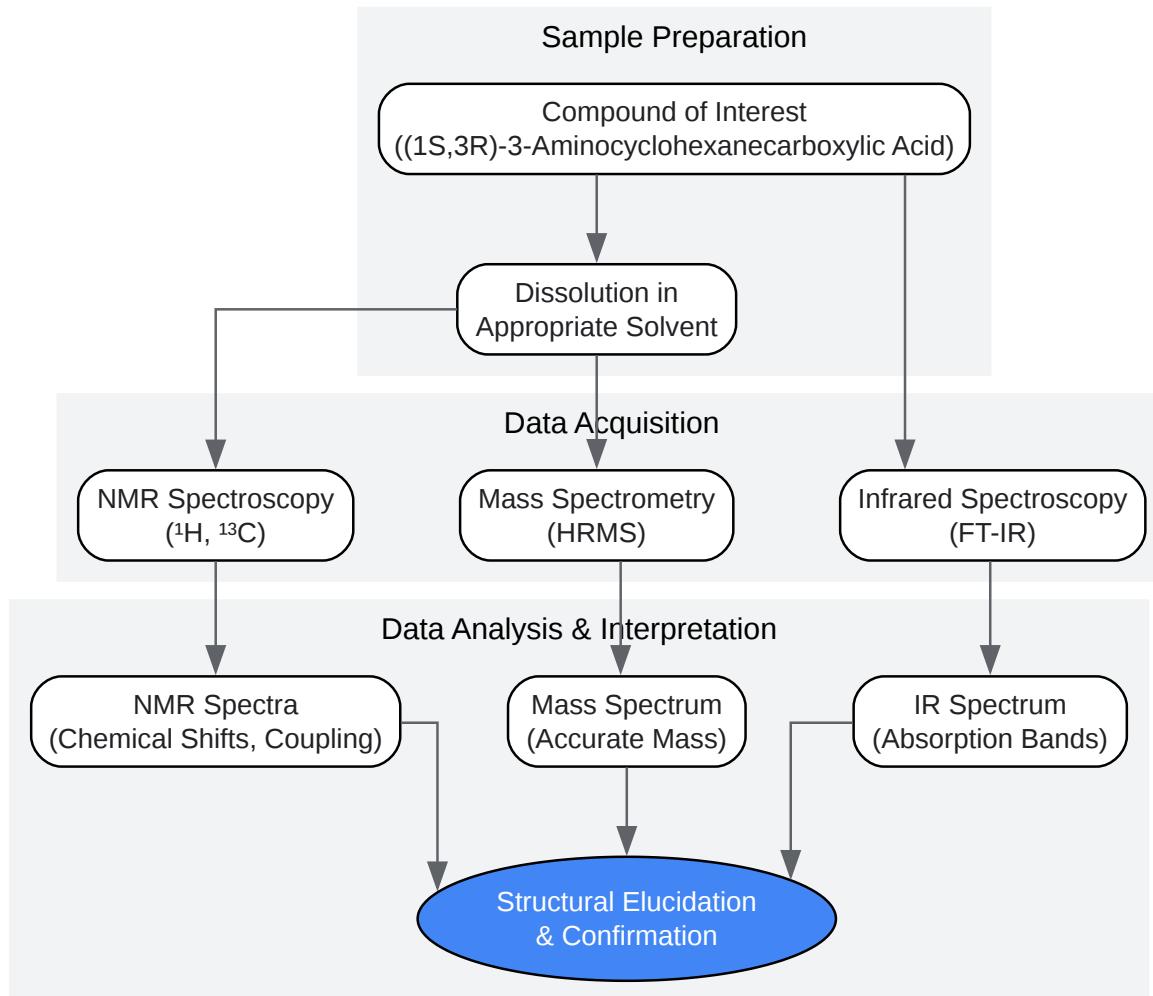
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: Typically 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Data Analysis:

- The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.
- The positions, shapes, and intensities of the absorption bands are compared with known correlation tables to confirm the presence of the carboxylic acid and amino groups.

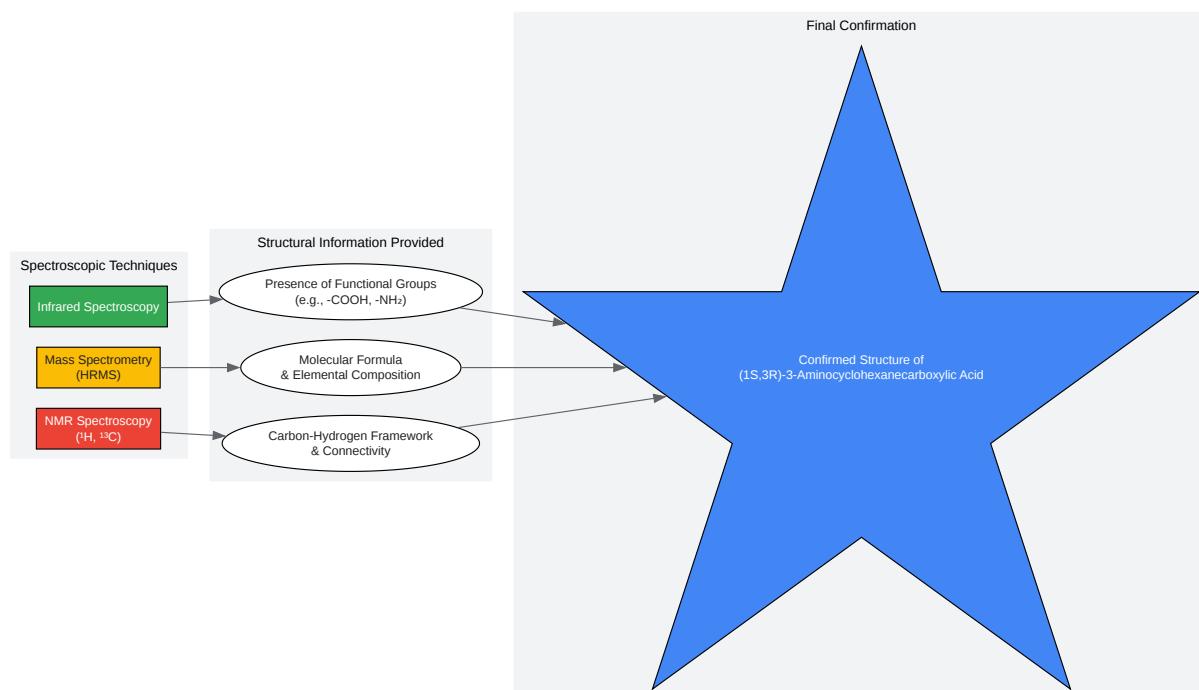
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.



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Caption: General workflow for spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and structural information.

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References

- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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